molecular formula C25H23BrN6O3S B10893974 2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10893974
M. Wt: 567.5 g/mol
InChI Key: LWSZKGALLFJYCT-CCVNUDIWSA-N
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Description

2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a bromoaniline moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the bromoaniline group, and the attachment of the methoxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the methoxyphenyl moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the bromoaniline moiety can be reduced to an amine.

    Substitution: The bromine atom in the bromoaniline moiety can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromoaniline moiety may play crucial roles in binding to these targets, leading to modulation of their activity. The methoxyphenyl group may also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

    1,2,4-Triazole: A simple triazole ring structure with various derivatives.

    5-Phenyl-1,2,4-Triazole: A triazole ring with a phenyl group at the 5-position.

    4-Bromoaniline: A bromo-substituted aniline derivative. Compared to these compounds, 2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23BrN6O3S

Molecular Weight

567.5 g/mol

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23BrN6O3S/c1-35-22-13-17(7-12-21(22)33)14-28-30-24(34)16-36-25-31-29-23(32(25)20-5-3-2-4-6-20)15-27-19-10-8-18(26)9-11-19/h2-14,27,33H,15-16H2,1H3,(H,30,34)/b28-14+

InChI Key

LWSZKGALLFJYCT-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Br)O

Origin of Product

United States

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